STING Degrader-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of STING Degrader-1 involves multiple steps, including the formation of a linker that connects a ligand for STING and a ligand for an E3 ubiquitin ligase. The specific synthetic routes and reaction conditions are proprietary and detailed in specialized chemical literature .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated synthesis equipment and stringent quality control measures to maintain consistency and efficacy .
Chemical Reactions Analysis
Types of Reactions: STING Degrader-1 primarily undergoes reactions typical of organic compounds, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: This reaction can reduce specific functional groups, impacting the molecule’s stability and reactivity.
Substitution: This reaction can replace one functional group with another, potentially enhancing the molecule’s binding affinity or specificity
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure optimal reaction rates and yields .
Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may produce ketones or aldehydes, while substitution reactions may yield new derivatives with enhanced properties .
Scientific Research Applications
STING Degrader-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study protein degradation pathways and the role of STING in cellular processes.
Biology: Helps in understanding the mechanisms of innate immune response and the regulation of interferon signaling.
Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases, autoimmune disorders, and certain cancers.
Industry: Potential use in the development of new therapeutic agents and as a model compound for designing other PROTACs
Mechanism of Action
STING Degrader-1 exerts its effects by binding to both the STING protein and an E3 ubiquitin ligase, forming a ternary complex. This complex facilitates the ubiquitination of STING, marking it for degradation by the proteasome. The degradation of STING leads to the suppression of the type I interferon response, which is beneficial in conditions where this pathway is aberrantly activated .
Comparison with Similar Compounds
C-170: A small-molecule STING inhibitor used as a basis for designing other STING degraders.
SP23: The most potent STING degrader among a series of compounds designed for this purpose.
Uniqueness: STING Degrader-1 is unique due to its high potency and specificity for STING, as well as its ability to form a stable ternary complex with the target protein and E3 ligase. This makes it a valuable tool for both research and potential therapeutic applications .
Properties
Molecular Formula |
C26H24N4O7 |
---|---|
Molecular Weight |
504.5 g/mol |
IUPAC Name |
N-[4-[4-[(E)-4-(4-methoxyphenyl)-4-oxobut-2-enoyl]piperazin-1-yl]phenyl]-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C26H24N4O7/c1-36-21-8-2-18(3-9-21)22(31)10-12-24(32)29-16-14-28(15-17-29)20-6-4-19(5-7-20)27-26(33)23-11-13-25(37-23)30(34)35/h2-13H,14-17H2,1H3,(H,27,33)/b12-10+ |
InChI Key |
GGBQOZFIUFEERN-ZRDIBKRKSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CC(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.